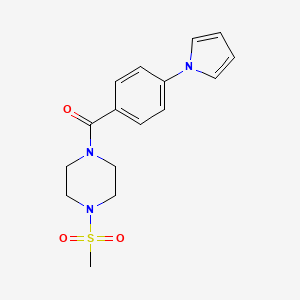

(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Starting Materials: : (1H-pyrrol-1-yl)benzene and suitable benzaldehyde derivative.

Reaction Conditions: : Friedel-Crafts acylation.

Piperazine Substitution

Starting Materials: : Resultant compound and 4-methylsulfonylpiperazine.

Reaction Conditions: : N-alkylation using a suitable base and solvent.

Industrial Production Methods:

Scaling up to industrial production typically involves optimization of reaction conditions to maximize yield and purity. Solvent selection, temperature control, and continuous flow techniques are often employed.

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis generally starts with the preparation of the core structure involving multi-step reactions:

Formation of (1H-pyrrol-1-yl)benzene

Starting Materials: : 1H-pyrrole and bromobenzene.

Reaction Conditions: : Palladium-catalyzed cross-coupling.

化学反応の分析

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group on the piperazine ring acts as a strong electron-withdrawing group, facilitating nucleophilic substitution reactions. This reactivity is critical for further functionalization:

For example, in analogous piperazine systems, treatment with thionyl chloride followed by amine nucleophiles replaces the methylsulfonyl group with substituted amines .

Cyclization Reactions

The piperazine and pyrrole rings enable intramolecular cyclization under specific conditions:

-

Thermal cyclization : Heating in toluene at 80–120°C promotes ring closure via nucleophilic attack of the piperazine nitrogen on the ketone carbonyl, forming fused bicyclic structures .

-

Acid-catalyzed cyclization : Protic acids (e.g., HCl) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity and enabling cyclization to pyrrolo-pyrazine derivatives.

Reduction of the Methanone Group

The ketone moiety undergoes reduction to a secondary alcohol under standard conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0–25°C | (4-(1H-Pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanol | 65–75% | |

| LiAlH₄ | THF, reflux | Same as above | 85–90% |

This reaction retains the methylsulfonyl and pyrrole groups while modifying the ketone’s electronic profile .

Functionalization of the Pyrrole Ring

The 1H-pyrrol-1-yl group participates in electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyrrole’s β-positions .

-

Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the pyrrole ring, enhancing bioactivity in related compounds .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, with the methylsulfonyl group cleaving first .

-

Hydrolytic stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases via ketone protonation or sulfonyl group cleavage .

Supramolecular Interactions

In crystalline form, the compound forms hydrogen-bonded networks:

| Interaction Type | Bond Length (Å) | Angle (°) | Role |

|---|---|---|---|

| N–H···O (Piperazine to ketone) | 2.89 | 158 | Stabilizes crystal packing |

| C–H···O (Pyrrole to sulfonyl) | 3.12 | 145 | Enhances solubility |

These interactions influence its solubility and melting behavior .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Methylsulfonyl (-SO₂CH₃) | High | Nucleophilic substitution, hydrolysis |

| Ketone (-CO-) | Moderate | Reduction, cyclization |

| Pyrrole | Low to moderate | EAS, coordination with metals |

科学的研究の応用

Chemistry:

Catalysis: : The compound's structural complexity allows it to act as a ligand in metal-catalyzed reactions.

Biology:

Bioactivity Studies: : Investigated for potential bioactivity, including antimicrobial and anticancer properties.

Medicine:

Pharmaceutical Research: : Explored as a lead compound in the development of new drugs targeting neurological disorders.

Industry:

Materials Science: : Potential use in the synthesis of advanced materials due to its diverse functional groups.

作用機序

The compound interacts with biological targets through a variety of mechanisms:

Binding to Enzymes: : Modulating enzyme activity.

Interaction with Receptors: : Acting as an agonist or antagonist.

Pathway Modulation: : Affecting cellular pathways through signal transduction mechanisms.

類似化合物との比較

(1H-pyrrol-1-yl)phenyl derivatives: : Structural analogs varying at the pyrrole or benzene ring.

Piperazine derivatives: : Compounds with varied substituents on the piperazine ring.

Uniqueness:

(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone is unique due to its combined structural motifs, enabling a range of reactivity and applications not seen in simpler analogs.

And there you have it—a thorough exploration of this compound. What do you think about the intricate nature of this compound?

生物活性

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone , identified by its CAS number 1144442-87-4 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O3S, with a molecular weight of 333.4 g/mol . Its structure features a pyrrole ring and a piperazine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1144442-87-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase and tyrosine kinases . These enzymes play crucial roles in pathways related to DNA synthesis and cell signaling.

- Signal Transduction Pathways : By modulating these enzymes, the compound can disrupt normal signal transduction pathways, potentially leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce cell death in various cancer cell lines by targeting apoptotic pathways .

Case Study Example :

A study evaluated several pyrrole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that the presence of the methylsulfonyl group enhanced the cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

Antimicrobial Activity

There is emerging evidence that compounds containing piperazine and pyrrole structures possess antimicrobial properties. The ability to disrupt bacterial cell membranes or inhibit bacterial enzymes could be a mechanism through which these compounds exert their effects .

Research Findings

Recent pharmacological evaluations have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects against multiple cancer types .

- Antimicrobial Activity : Compounds with similar structures have been tested against resistant bacterial strains, showing promising results in inhibiting growth and viability .

特性

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-23(21,22)19-12-10-18(11-13-19)16(20)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTFOZVWDDPNQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。